molecular formula C12H17N B13260304 3-Ethyl-4-phenylpyrrolidine

3-Ethyl-4-phenylpyrrolidine

Cat. No.: B13260304
M. Wt: 175.27 g/mol
InChI Key: ZNAMOQJGXJMLJK-UHFFFAOYSA-N
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Description

3-Ethyl-4-phenylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-phenylpyrrolidine can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, such as olefins . This method allows for regio- and stereoselective formation of the pyrrolidine ring.

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, typically involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt and nickel oxide catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining its binding affinity and selectivity .

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethyl and phenyl substituents.

    4-Phenylpyrrolidine: Similar structure but without the ethyl group.

    3-Ethylpyrrolidine: Lacks the phenyl group.

Uniqueness: 3-Ethyl-4-phenylpyrrolidine is unique due to the combined presence of both ethyl and phenyl groups, which can enhance its biological activity and selectivity compared to its simpler analogs .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

3-ethyl-4-phenylpyrrolidine

InChI

InChI=1S/C12H17N/c1-2-10-8-13-9-12(10)11-6-4-3-5-7-11/h3-7,10,12-13H,2,8-9H2,1H3

InChI Key

ZNAMOQJGXJMLJK-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2

Origin of Product

United States

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